molecular formula C7H5F2NO2 B6158409 methyl 4,6-difluoropyridine-2-carboxylate CAS No. 1337606-94-6

methyl 4,6-difluoropyridine-2-carboxylate

Cat. No. B6158409
CAS RN: 1337606-94-6
M. Wt: 173.1
InChI Key:
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Description

Methyl 4,6-difluoropyridine-2-carboxylate (MFP-2C) is a fluorinated carboxylic acid derivative that has been used in a variety of scientific research applications. It is a versatile compound that has a wide range of potential applications in the fields of biochemistry, physiology, and molecular biology. MFP-2C has been used in a variety of research studies to study the mechanisms of action of various compounds, and to assess the biochemical and physiological effects of these compounds.

Scientific Research Applications

Methyl 4,6-difluoropyridine-2-carboxylate has a wide range of potential scientific research applications. It has been used to study the mechanisms of action of various compounds, and to assess the biochemical and physiological effects of these compounds. It has also been used to study the effects of various drugs on proteins and enzymes, and to assess the efficacy of various drugs in vitro.

Mechanism of Action

Methyl 4,6-difluoropyridine-2-carboxylate is a fluorinated carboxylic acid derivative that binds to proteins and enzymes. It has been shown to inhibit the activity of various enzymes, including enzymes involved in signal transduction pathways. It has also been shown to inhibit the activity of various proteins, including proteins involved in DNA replication and transcription.
Biochemical and Physiological Effects
methyl 4,6-difluoropyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including enzymes involved in signal transduction pathways. It has also been shown to inhibit the activity of various proteins, including proteins involved in DNA replication and transcription. In addition, it has been shown to affect the expression of various genes, and to alter the expression of various proteins.

Advantages and Limitations for Lab Experiments

Methyl 4,6-difluoropyridine-2-carboxylate is a versatile compound that has a wide range of potential applications in the fields of biochemistry, physiology, and molecular biology. One of the main advantages of using methyl 4,6-difluoropyridine-2-carboxylate in laboratory experiments is that it is relatively simple to synthesize and can be performed in a laboratory with minimal equipment and reagents. However, one of the main limitations of using methyl 4,6-difluoropyridine-2-carboxylate in laboratory experiments is that it is not as potent as some other compounds, and may not be suitable for certain applications.

Future Directions

The potential applications of methyl 4,6-difluoropyridine-2-carboxylate are vast, and there are many potential future directions for research involving this compound. Some potential future directions include using methyl 4,6-difluoropyridine-2-carboxylate to study the effects of various drugs on proteins and enzymes, to assess the efficacy of various drugs in vitro, to study the effects of various compounds on gene expression, and to develop new methods for synthesizing methyl 4,6-difluoropyridine-2-carboxylate. Additionally, methyl 4,6-difluoropyridine-2-carboxylate could be used to study the effects of various compounds on signal transduction pathways, and to develop new compounds with similar properties.

Synthesis Methods

Methyl 4,6-difluoropyridine-2-carboxylate can be synthesized by a two-step reaction involving the condensation of 4,6-difluoropyridine with 2-chloro-3-methylbutanoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is purified by column chromatography. The synthesis of methyl 4,6-difluoropyridine-2-carboxylate is relatively simple and can be performed in a laboratory with minimal equipment and reagents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4,6-difluoropyridine-2-carboxylate involves the reaction of 4,6-difluoropyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "4,6-difluoropyridine-2-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the dehydrating agent to a solution of 4,6-difluoropyridine-2-carboxylic acid in anhydrous dichloromethane.", "Stir the mixture at room temperature for 30 minutes.", "Slowly add methanol to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate) to obtain the desired product, methyl 4,6-difluoropyridine-2-carboxylate." ] }

CAS RN

1337606-94-6

Molecular Formula

C7H5F2NO2

Molecular Weight

173.1

Purity

95

Origin of Product

United States

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